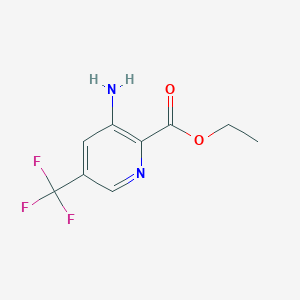

Ethyl 3-amino-5-(trifluoromethyl)picolinate

Description

Properties

IUPAC Name |

ethyl 3-amino-5-(trifluoromethyl)pyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2O2/c1-2-16-8(15)7-6(13)3-5(4-14-7)9(10,11)12/h3-4H,2,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HINXYOJBEFIJRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=N1)C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-amino-5-(trifluoromethyl)picolinate typically involves the reaction of 3-amino-5-(trifluoromethyl)picolinic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired ester product. The process may involve steps such as esterification, purification, and crystallization to obtain the final compound in high purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of advanced equipment and optimized reaction conditions allows for efficient production with high yield and purity. The compound is typically produced in facilities equipped with the necessary safety and quality control measures to ensure consistency and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-amino-5-(trifluoromethyl)picolinate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The compound can be reduced to form amines or other reduced products.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines .

Scientific Research Applications

Chemical Properties and Structure

Ethyl 3-amino-5-(trifluoromethyl)picolinate has the molecular formula . Its structure features an ethyl ester group, an amino group, and a trifluoromethyl group attached to a picolinate backbone. This unique combination of functional groups imparts distinct chemical properties that facilitate its use in various applications.

Medicinal Chemistry

This compound serves as a valuable intermediate in the synthesis of biologically active compounds. Its structural features allow for the design of molecules with specific biological activities. Notably, it has been investigated for its potential therapeutic effects in treating respiratory disorders. For instance, derivatives of this compound have been shown to enhance the function of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), making it relevant for cystic fibrosis treatment .

Case Study: Cystic Fibrosis Treatment

- Compound: (S)-3-amino-6-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-5-(trifluoromethyl)picolinamide

- Application: Restores CFTR function

- Outcome: Improved therapeutic strategies for cystic fibrosis patients .

Agricultural Applications

The compound exhibits promising herbicidal activity due to its structural similarity to known auxin herbicides. Research indicates that this compound can disrupt plant growth processes, suggesting its potential as a herbicide in crop protection strategies .

Case Study: Herbicide Development

- Mechanism: Disruption of plant growth regulation.

- Comparative Analysis: Binding affinity comparable to established herbicides like picloram.

- Outcome: Potential development of effective herbicides for agricultural use .

Organic Synthesis

In organic chemistry, this compound is employed as a building block for synthesizing more complex molecules. Its unique functional groups enhance its reactivity and versatility in various synthetic pathways .

Application Examples:

Mechanism of Action

The mechanism of action of Ethyl 3-amino-5-(trifluoromethyl)picolinate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target proteins, while the trifluoromethyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The trifluoromethyl group enhances lipophilicity and metabolic stability, while the amino group at position 3 introduces polarity and hydrogen-bonding capacity. Key comparisons with analogs include:

Table 1: Substituent Impact on Properties

Key Observations :

- The amino group reduces LogP compared to chloro or unsubstituted analogs, enhancing aqueous solubility.

- Free carboxylic acid derivatives (e.g., 5-(trifluoromethyl)picolinic acid) exhibit even lower LogP but lack ester prodrug advantages (e.g., improved bioavailability) .

Biological Activity

Ethyl 3-amino-5-(trifluoromethyl)picolinate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : C₉H₈F₃N₂O₂

- Molecular Weight : 251.17 g/mol

- Functional Groups :

- Amino group (-NH₂) which can form hydrogen bonds.

- Trifluoromethyl group (-CF₃) enhancing lipophilicity and membrane permeability.

These features contribute to its reactivity and interactions with biological targets.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The amino group facilitates hydrogen bonding, while the trifluoromethyl group increases the compound's lipophilicity, allowing it to cross biological membranes more effectively. This dual functionality can modulate enzyme activity and receptor signaling pathways, leading to various biological effects.

Biological Applications

1. Enzyme Interactions

this compound has been utilized in studies examining enzyme interactions. Its ability to act as a probe in biochemical assays allows researchers to investigate metabolic pathways and enzyme kinetics. For example, the compound has shown promise in studying Mur enzymes related to tuberculosis, highlighting its potential as an anti-mycobacterial agent .

2. Antimicrobial Activity

Research indicates that compounds with trifluoromethyl substitutions often exhibit enhanced antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains, showing potential as an antimicrobial agent due to its structural similarities with known antibiotics.

3. Therapeutic Potential in Cystic Fibrosis

Recent studies have explored the role of this compound in modulating the function of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR). This protein is crucial for ion transport in epithelial cells, and compounds that enhance CFTR function are being investigated for treating cystic fibrosis and related diseases .

Case Study 1: Anti-Tuberculosis Activity

A study assessing various inhibitors targeting Mur enzymes demonstrated that derivatives similar to this compound exhibited significant inhibitory activity against Mycobacterium tuberculosis. The compound's trifluoromethyl group was essential for enhancing binding affinity, resulting in lower Minimum Inhibitory Concentration (MIC) values compared to standard treatments .

Case Study 2: CFTR Modulation

In vitro assays revealed that this compound could enhance CFTR function in cell models expressing mutant forms of the protein. This suggests its potential utility in developing therapies for cystic fibrosis, where restoring CFTR function is critical .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Characteristics | Unique Features |

|---|---|---|

| Ethyl 3-chloro-5-(trifluoromethyl)picolinate | Chlorine substituent at position 3 | Different reactivity patterns |

| Ethyl 3-amino-6-(trifluoromethyl)picolinate | Amino group at position 3 | Potential applications in different therapeutic areas |

| Ethyl 2-amino-3-(trifluoromethyl)pyridine | Amino group at position 2 | Variability in pharmacological effects |

This table illustrates how this compound stands out due to its combination of functional groups, which may impart distinct biological activities compared to other derivatives.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 3-amino-5-(trifluoromethyl)picolinate, and how do reaction conditions impact yield?

- Methodology :

- The compound can be synthesized via a multi-step approach:

Esterification : React 3-amino-5-(trifluoromethyl)picolinic acid with ethanol using a catalyst (e.g., H₂SO₄ or DCC) under reflux (60–80°C) to form the ester .

Amino Group Protection : Protect the amino group with tert-butoxycarbonyl (Boc) to prevent side reactions during esterification. Deprotect using trifluoroacetic acid (TFA) post-esterification .

- Critical Conditions :

- Temperature control (±2°C) to avoid decomposition of the trifluoromethyl group.

- Use anhydrous solvents to prevent hydrolysis of the ester bond.

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity .

Q. How is this compound characterized structurally?

- Analytical Techniques :

- NMR Spectroscopy :

- ¹H NMR: A triplet at δ 1.3–1.5 ppm (ethyl CH₃), quartet at δ 4.3–4.5 ppm (ethyl CH₂), and singlet at δ 6.8–7.2 ppm (pyridine protons) .

- ¹⁹F NMR: A singlet near δ -60 ppm confirms the trifluoromethyl group .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 264 [M+H]⁺ (calculated: 263.07) .

- IR Spectroscopy : Peaks at 1700 cm⁻¹ (C=O ester) and 3400 cm⁻¹ (N-H stretch) .

Q. What are the stability profiles of this compound under varying pH and temperature?

- Methodology :

- Stability Assays :

- pH Stability : Incubate in buffers (pH 2–12) at 25°C for 24 hrs. Monitor degradation via HPLC. Stable at pH 4–8; hydrolyzes rapidly under strongly acidic/basic conditions .

- Thermal Stability : Heat at 40°C, 60°C, and 80°C for 72 hrs. Degradation <5% at 40°C, but >20% at 80°C .

Advanced Research Questions

Q. How does the trifluoromethyl group influence reactivity in cross-coupling reactions?

- Mechanistic Insights :

- The electron-withdrawing trifluoromethyl group activates the pyridine ring for nucleophilic aromatic substitution (e.g., Buchwald-Hartwig amination) at the 3-amino position .

- Example Reaction : Suzuki-Miyaura coupling with aryl boronic acids at the 5-position, mediated by Pd(PPh₃)₄ (yield: 70–85%) .

Q. What computational strategies predict the compound’s biological activity?

- Methodology :

- Molecular Docking : Use AutoDock Vina to simulate binding to target enzymes (e.g., cytochrome P450). The trifluoromethyl group enhances hydrophobic interactions, while the amino group forms hydrogen bonds .

- MD Simulations : Conduct 100 ns simulations in GROMACS to assess stability in enzyme active sites. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .

Q. How can in vitro assays evaluate its potential as a kinase inhibitor?

- Protocol :

Kinase Inhibition Assay : Incubate with recombinant kinases (e.g., EGFR, BRAF) and ATP. Measure residual activity via luminescence. IC₅₀ values range 0.5–5 µM .

Cellular Uptake : Use fluorescence-labeled analogs to track intracellular accumulation. Lipophilicity (logP 2.1) correlates with enhanced membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.